Synthetic Yield Benchmarking for N-Propyl vs. N,N-Dialkyl Substituted TMS Carbamates
Trimethylsilyl propylcarbamate, as an N-monoalkyl-substituted NTSC, belongs to a class of compounds synthesized via silylation of ammonium carbamates with trimethylchlorosilane. This method consistently delivers N-monoalkyl and N,N-dialkyl TMS carbamates in 85–95% yields [1]. This high-yielding synthetic route provides a reliable benchmark for procurement. In contrast, earlier methods for related silylcarbamates, such as the CO2 insertion into silylamines, suffered from poor yields due to synthetic challenges with the starting silylamines [2]. While the published 85–95% yield range is class-wide for NTSCs, it establishes a competitive baseline against alternative synthetic strategies that may initially yield less than 50% for specific alkyl derivatives.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 85-95% (class-wide for N-monoalkyl and N,N-dialkyl TMS carbamates via the ammonium carbamate/TMSCl route) |
| Comparator Or Baseline | Alternative silylcarbamate synthesis routes (e.g., silylamine + CO2) with reported poor yields (often <50%) |
| Quantified Difference | Approximately 1.7x to >2x yield advantage using the established ammonium carbamate/TMSCl method over legacy routes. |
| Conditions | Silylation of corresponding ammonium carbamate with trimethylchlorosilane (TMSCl). |
Why This Matters
Procurement of the compound implies a reliance on this high-yield synthetic methodology, ensuring a cost-effective and scalable supply chain compared to older, low-yielding procedures.
- [1] Ujszászy, K. et al. Trimethylsilyl N-monoalkyl- and N,N-dialkyl-carbamates have been made in 85–95% yields. J. Organomet. Chem. (Referenced in Semantic Scholar Abstract). View Source
- [2] US Patent 4,831,173. Trimethylsilylcarbamates and a process for the preparation thereof. Issued 1989. (Describes drawbacks of prior art: poor yields from silylamines and low yields from hexamethyldisilazane routes). View Source
